3-(5-Bromothiophen-2-yl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that features a unique combination of bromothiophene, pyridine, triazole, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with brominated thiophene and pyridine carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, is crucial to maximize yield and minimize costs. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the bromine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives with functional groups like sulfoxides or sulfones.
Reduction: Reduced derivatives with hydrogenated thiophene or pyridine rings.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIDINE
- 3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-D]PYRIMIDINE
- 3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
Uniqueness
3-(5-BROMO-2-THIENYL)-6-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H6BrN5S2 |
---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
3-(5-bromothiophen-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H6BrN5S2/c13-9-4-3-8(19-9)10-15-16-12-18(10)17-11(20-12)7-2-1-5-14-6-7/h1-6H |
InChI Key |
XWQOLQXPPUZLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3S2)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.